N-(1-Oxooctadecyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearoyl-L-cysteine: is a compound derived from the amino acid L-cysteine and stearic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its surface-active properties and is often used as an emulsifying agent, surfactant, and stabilizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. In the second step, stearoyl chloride reacts with L-cysteine in the presence of a base such as sodium hydroxide to form N-Stearoyl-L-cysteine .
Industrial Production Methods: Industrial production of N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced analytical techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to characterize and confirm the identity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group in L-cysteine to a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The amino group in L-cysteine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various substituted derivatives of N-Stearoyl-L-cysteine.
Scientific Research Applications
N-Stearoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Industry: Utilized in the production of pharmaceuticals and industrial chemicals.
Mechanism of Action
The mechanism of action of N-Stearoyl-L-cysteine involves its ability to reduce oxidative stress and inhibit lipid peroxidation. This compound acts as a neuroprotective agent by scavenging free radicals and protecting brain cells from damage. It also plays a role in maintaining cellular integrity by preventing the depletion of glutathione, a crucial antioxidant in the body .
Comparison with Similar Compounds
- N-Stearoyl-L-tyrosine
- N-Stearoyl-L-serine
- N-Stearoyl-L-threonine
Comparison: N-Stearoyl-L-cysteine is unique due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids like N-Stearoyl-L-tyrosine, N-Stearoyl-L-serine, and N-Stearoyl-L-threonine also exhibit neuroprotective activity, the presence of the thiol group in N-Stearoyl-L-cysteine enhances its antioxidant capabilities .
Properties
Molecular Formula |
C21H41NO3S |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
VJUDNRUDRQLCDX-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.